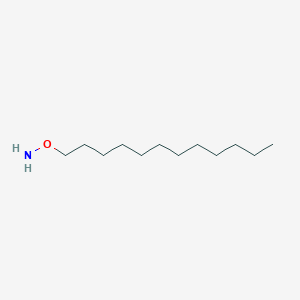![molecular formula C6H11ClN2O B13899669 cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride: is a chemical compound with the molecular formula C6H10N2O.ClH and a molecular weight of 162.62 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to achieve the desired transformation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be facilitated using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can influence cellular processes by binding to particular proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the context and concentration of the compound .
Comparación Con Compuestos Similares
- Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles
- Pyrrolopyrazine derivatives
Uniqueness: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride stands out due to its specific structural configuration and the unique properties it imparts. This makes it particularly valuable in applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C6H11ClN2O |
|---|---|
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1 |
Clave InChI |
BZGDZNAYKIZCMK-TYSVMGFPSA-N |
SMILES isomérico |
C1CN[C@H]2[C@@H]1NC(=O)C2.Cl |
SMILES canónico |
C1CNC2C1NC(=O)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)



![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)




![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)


![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)

